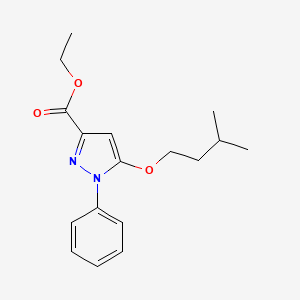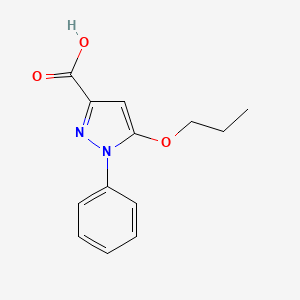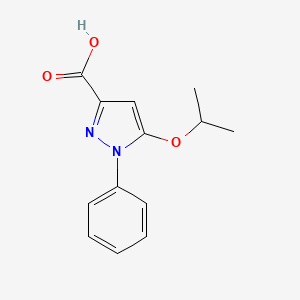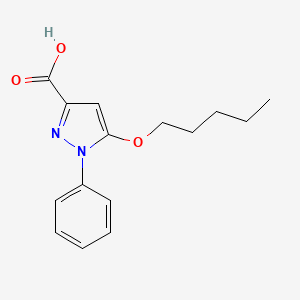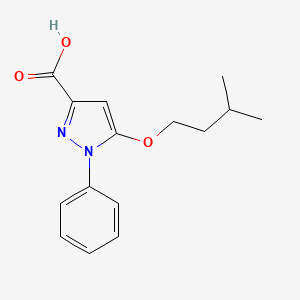![molecular formula C16H30O3Si2 B3054585 Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- CAS No. 61210-59-1](/img/structure/B3054585.png)
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-
Vue d'ensemble
Description
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- is an organosilicon compound with the molecular formula C16H30O3Si2 and a molecular weight of 326.58 g/mol. This compound is part of the silane family, which are silicon-based chemicals widely used in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- typically involves the reaction of dimethylphenylsilyl chloride with triethoxysilane in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, often catalyzed by precious metals like platinum or rhodium.
Oxidation: The compound can be oxidized to form silanols or siloxanes, typically using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where alkoxy groups are replaced by other nucleophiles such as halides or amines.
Applications De Recherche Scientifique
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reducing agent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. These reactions lead to the formation of siloxane networks, which provide the compound with its unique properties such as high thermal stability and resistance to chemical degradation . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Comparaison Avec Des Composés Similaires
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- can be compared with other similar compounds such as:
Triethoxysilane: This compound has a similar structure but lacks the dimethylphenylsilyl group, making it less hydrophobic and less sterically hindered.
Phenylsilane: This compound contains a phenyl group attached to silicon, but it does not have the triethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Methyldiethoxysilane: This compound has two ethoxy groups and one methyl group attached to silicon, providing different reactivity and properties compared to Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-.
These comparisons highlight the unique structural features and reactivity of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
dimethyl-phenyl-(2-triethoxysilylethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3Si2/c1-6-17-21(18-7-2,19-8-3)15-14-20(4,5)16-12-10-9-11-13-16/h9-13H,6-8,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJYESQQAXPOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](C)(C)C1=CC=CC=C1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553138 | |
| Record name | Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-59-1 | |
| Record name | Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


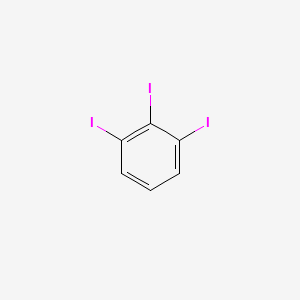
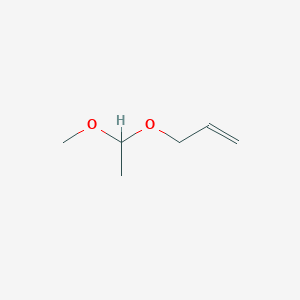
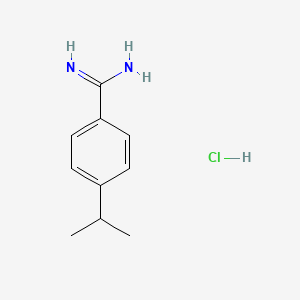
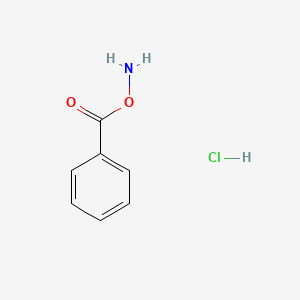
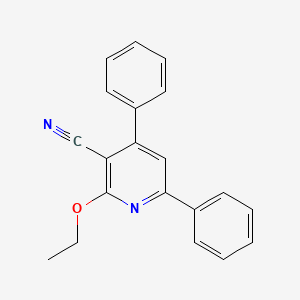
![5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B3054512.png)


![Ethyl 1-phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B3054515.png)
